Zinc dithionite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc dithionite is a white powder. It is noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to bleach wood pulp, textiles, and other naturally occurring materials.

Wissenschaftliche Forschungsanwendungen

Zinc dithionite (ZnS2O4) is a chemical compound primarily known as an intermediate in the production of sodium dithionite (Na2S2O4), which is used as a bleaching agent in various industries . However, this compound itself has several applications and properties that are of interest across different fields.

Industrial Bleaching Agent

This compound serves as an intermediate compound in the production of sodium dithionite, a bleaching agent used in the textile and paper industries . Sodium dithionite, derived from this compound, is effective for bleaching groundwood pulps, often outperforming homemade zinc hydrosulfite solutions .

Chemical Reactivity and Synthesis

This compound is produced by reacting zinc metal with sulfur dioxide (SO2) in aqueous solutions . The synthesis is an oxidoreduction reaction that requires careful management of temperature to prevent decomposition into zinc sulfite (ZnSO3) .

Use as a Food Contaminant

This compound can be a food contaminant due to its use as a packaging additive .

Soil Analysis

Dithionite solutions, including this compound, are used to extract crystalline iron oxide-bound organic carbon in soil .

Promoters

The addition of certain promoter compounds can enhance the reactivity of zinc particles in the production of this compound. These promoters include metal hydroxides, sulfites, bisulfites, and metabisulfites . Specifically, compounds such as alkali metal hydroxides, zinc oxide, zinc hydroxide, alkali metal zincate, zinc sulfite, zinc bisulfite, zinc metabisulfite, alkali metal sulfite, and alkali metal bisulfite can be used . Alkali metals include sodium, potassium, and lithium, with sodium being preferred .

Reaction Conditions

The reaction between zinc and sulfur dioxide is exothermic and should be conducted at a temperature between 20°C and 54°C . Initially, the pH of the reaction mixture is between 6 and 8, gradually dropping to approximately 3.3 . The reaction is typically terminated when the pH reaches 3.3 or when the sulfur dioxide addition rate is reduced to maintain this pH .

Electrochemical Production

This compound can also be produced using zinc metal obtained through electrochemical reduction of zinc oxide or other zinc compounds in an undivided electrochemical cell . This method involves electrolyzing an aqueous alkaline slurry or solution of zinc oxide at a current density of 1000-3000 Amps/M2 .

Stability Considerations

This compound can decompose and release irritating sulfur dioxide gas when mixed with limited quantities of water . Dilution with large quantities of water reduces this hazard .

Additives for Stabilization

To enhance the storage stability of zinc-derived sodium dithionite solutions, additives such as chelators, sources of zinc ions, sources of hydroxyl ions, and complex formers can be used . Chelating agents like nitrilotriacetic acid trisodium salt and ethylenediaminetetraacetic acid tetrasodium salt have shown benefits in preventing floc formation .

Pilot Reactor Studies

Continuous milli pilot reactors have been developed to intensify the production of this compound . These reactors allow for parametric adjustments of kinetics and optimization of operating conditions . Infrared (IR) spectroscopy is used to estimate the distribution of this compound concentrations at the reactor outlet .

Impact of Promoters on Reaction Efficiency

The addition of promoter compounds, such as zinc oxide, has been shown to decrease the cycle time required for the this compound reaction . For example, the presence of zinc oxide reduced the reaction time from 146 minutes to 115 minutes, a reduction of approximately 21%, while also increasing the conversion of zinc dust by 5.7% .

Mill Trials

Eigenschaften

CAS-Nummer |

7779-86-4 |

|---|---|

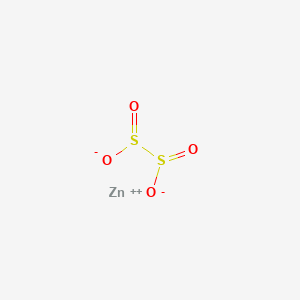

Molekularformel |

O4S2Zn |

Molekulargewicht |

193.5 g/mol |

InChI |

InChI=1S/H2O4S2.Zn/c1-5(2)6(3)4;/h(H,1,2)(H,3,4);/q;+2/p-2 |

InChI-Schlüssel |

PENRVBJTRIYHOA-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)S(=O)[O-].[Zn+2] |

Kanonische SMILES |

[O-]S(=O)S(=O)[O-].[Zn+2] |

Color/Form |

White amorphous solid |

Key on ui other cas no. |

7779-86-4 |

Physikalische Beschreibung |

Zinc dithionite is a white powder. It is noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to bleach wood pulp, textiles, and other naturally occurring materials. Liquid |

Löslichkeit |

28.00 lb/100 lb water at 68 °F |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.